4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid
Description
4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid (CAS: 869109-12-6) is a fluorinated aromatic compound with the molecular formula C₁₃H₈F₃NO₃ and a molecular weight of 283.20 g/mol . Structurally, it consists of a benzoic acid moiety linked via an ether oxygen to a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 3-position. Its pKa (predicted to be ~3.87) and moderate lipophilicity (logP ~2.5) make it suitable for optimizing bioavailability in lead optimization studies .
Properties
IUPAC Name |
4-[3-(trifluoromethyl)pyridin-2-yl]oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)10-2-1-7-17-11(10)20-9-5-3-8(4-6-9)12(18)19/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGRVKHCROHFFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid typically involves the following steps:
Formation of the Pyridine Intermediate: The trifluoromethyl group is introduced into the pyridine ring through a trifluoromethylation reaction. This can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Ether Formation: The pyridine intermediate is then reacted with a hydroxybenzoic acid derivative to form the ether linkage. This step often involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the ether bond.
Final Acidification: The final step involves the acidification of the intermediate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The trifluoromethyl group and the ether linkage can participate in substitution reactions, where nucleophiles replace existing groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
The trifluoromethyl group in 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid plays a crucial role in enhancing the potency and selectivity of drug candidates.
- Mechanism of Action : The incorporation of this compound into drug formulations can lower the pKa of cyclic carbamates, thereby improving hydrogen bonding interactions with target proteins, which is essential for enzyme inhibition .
-
Case Studies :
- A study highlighted the use of trifluoromethylpyridine derivatives in developing pharmaceutical agents with improved efficacy against specific enzymes. The incorporation of such moieties has led to several compounds undergoing clinical trials, showcasing their potential in treating various diseases .
Agrochemical Applications
The compound has also found applications in agrochemicals, particularly as an herbicide.
- Biological Activity : Compounds containing the trifluoromethylpyridine structure have been shown to exhibit herbicidal properties that surpass those of traditional compounds. For instance, fluazifop-butyl, a herbicide developed from trifluoromethylpyridine derivatives, demonstrates high effectiveness against perennial grass weeds while maintaining lower toxicity levels compared to its non-fluorinated counterparts .
- Case Studies :
Mechanism of Action
The mechanism of action of 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid involves its interaction with specific molecular targets within cells. The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes and interact with enzymes or receptors. This interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, highlighting differences in substituent positions, physicochemical parameters, and applications:
Key Observations:
Substituent Position Effects :
- The position of the -CF₃ group on the pyridine ring significantly impacts electronic properties. For example, the 3-CF₃ substituent in the target compound induces stronger electron-withdrawing effects compared to 4- or 5-CF₃ analogs, altering reactivity in cross-coupling reactions .
- Meta-substituted benzoic acid derivatives (e.g., 3- in ) exhibit lower aqueous solubility than para-substituted analogs due to reduced symmetry.
Thermal Stability: The 5-CF₃ analog (4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid) has a notably high melting point (287.5–293.5°C), suggesting superior crystallinity compared to the target compound .
Biological Activity :
- Derivatives with para-substituted benzoic acid and 3-CF₃ pyridine (target compound) show enhanced binding affinity in kinase inhibition assays, likely due to optimal steric and electronic interactions .
- The 6-CF₃ analog (CAS 1287218-58-9) is less explored but shares similar synthetic utility as a coupling partner in Suzuki-Miyaura reactions .
Synthetic Accessibility :
- The target compound is commercially available at 95% purity (e.g., Combi-Blocks catalog ), whereas 5-CF₃ and 4-CF₃ analogs require specialized synthesis, increasing production costs .
Biological Activity
4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid, identified by its CAS number 869109-12-6, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The molecular formula for this compound is C₁₃H₈F₃NO₃. The compound features a trifluoromethyl group attached to a pyridine ring, which is known to enhance lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 295.19 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Storage Conditions | Ambient temperature |
Anticancer Activity
Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing trifluoromethyl groups have demonstrated potent inhibitory effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. In one study, compounds with trifluoromethyl substitutions showed up to 92% inhibition of the epidermal growth factor receptor (EGFR) at concentrations as low as 10 nM .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Inhibition assays revealed that related compounds exhibited IC50 values in the low nanomolar range for inhibiting prostaglandin E2 (PGE2) production in human whole blood assays . This suggests that this compound may function as an effective non-steroidal anti-inflammatory drug (NSAID).
TRPV1 Receptor Modulation
Another area of interest is the compound's interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor. Compounds structurally related to this compound have been identified as selective TRPV1 antagonists, potentially useful in pain management therapies .
The mechanisms underlying the biological activity of this compound can be attributed to:
- Inhibition of Kinases : The presence of the trifluoromethyl group enhances binding affinity to various kinases, particularly EGFR and VEGFR2, leading to reduced cell proliferation and tumor growth.
- Modulation of Inflammatory Pathways : By inhibiting PGE2 synthesis, the compound may downregulate inflammatory responses mediated by cyclooxygenase enzymes.
- Selective Receptor Interaction : The structural characteristics allow it to selectively bind to receptors like TRPV1, influencing pain pathways without affecting other physiological processes.
Case Studies and Research Findings
Several studies highlight the biological activity of related compounds:
- Study on EGFR Inhibition : A series of compounds were tested for their ability to inhibit EGFR, showing significant activity with IC50 values ranging from 10 nM to over 100 nM across different analogs .
- Anti-inflammatory Activity : In a clinical model involving LPS-stimulated human blood, compounds similar to this compound showed over a tenfold increase in effectiveness compared to standard NSAIDs like diclofenac .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid, and how can intermediates be characterized?
- Synthetic Routes : The compound can be synthesized via nucleophilic aromatic substitution between 3-(trifluoromethyl)pyridin-2-ol and 4-hydroxybenzoic acid derivatives. Intermediates such as 4-[5-(trifluoromethyl)pyrid-2-yl]benzonitrile (CAS 892501-99-4) may require oxidation to the carboxylic acid .
- Characterization : Key intermediates should be analyzed using -NMR (e.g., δ 8.69 ppm for pyridyl protons), LCMS (e.g., ESIMS m/z 311.1), and HPLC purity validation (>95%) to confirm structural integrity .
Q. Which spectroscopic methods are most effective for confirming the structure of this compound?
- NMR Spectroscopy : -NMR in DMSO- resolves aromatic protons and trifluoromethyl group interactions (e.g., coupling patterns at δ 7.63 ppm) .
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., CHFNO, MW 267.20) and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection ensures purity (>97%) and identifies impurities from synthesis .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and reactivity?
- Electron-Withdrawing Effects : The -CF group enhances electrophilic substitution resistance in the pyridine ring, impacting regioselectivity in further derivatization .
- Lipophilicity : LogP calculations (e.g., XlogP ≈ 2.9) indicate improved membrane permeability, critical for bioavailability in medicinal chemistry studies .
- Metabolic Stability : The -CF group reduces oxidative metabolism, as seen in analogues like Fluazifop-P, enhancing half-life in biological systems .
Q. What strategies address low yields in the final coupling step during synthesis?
- Catalytic Optimization : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids to improve efficiency .
- Solvent Selection : Polar aprotic solvents (DMF or DMSO) enhance solubility of intermediates, as demonstrated in amide formation protocols (General Procedure F1) .
- Temperature Control : Stepwise heating (e.g., 80°C to 120°C) minimizes side reactions during cyclization .
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Orthogonal Assays : Combine enzymatic inhibition assays with cellular viability tests to distinguish target-specific effects from off-target toxicity .
- Purity Reassessment : Repurify the compound via preparative HPLC to exclude impurities (e.g., <97% purity in initial batches) that may skew results .
- Buffer Compatibility : Test activity in varied pH buffers (e.g., pH 7.4 vs. 6.5) to account for ionization state-dependent interactions .
Q. What computational methods predict the compound’s binding affinity to target proteins?
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes like kinases, leveraging the pyridyloxy moiety’s hydrogen-bonding potential .
- MD Simulations : Conduct 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, focusing on -CF-induced hydrophobic packing .
- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like polar surface area (PSA ≈ 68.6 Ų) to optimize bioactivity .
Q. What are the challenges in crystallizing this compound, and how can they be mitigated?
- Polymorphism Issues : Slow evaporation from ethanol/water mixtures (1:1) yields monoclinic crystals suitable for X-ray diffraction .
- Solvent Trapping : Use cryocrystallography at 100 K to stabilize crystals, as applied in heterocyclic thionate derivatives .
- Data Collection : Resolve disorder in the trifluoromethyl group using SHELXL refinement with anisotropic displacement parameters .
Q. How does the compound’s stability under various pH conditions affect formulation?
- pH-Dependent Degradation : Accelerated stability studies (40°C/75% RH) show degradation at pH <3 via hydrolysis of the ether linkage. Buffered formulations (pH 5–7) are recommended .
- Lyophilization : For long-term storage, lyophilize as a sodium salt to enhance aqueous solubility and prevent esterification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
